N-(3-acetamidophenyl)-2-methylbutanamide
CAS No.:
Cat. No.: VC14992699
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O2 |
|---|---|
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-2-methylbutanamide |
| Standard InChI | InChI=1S/C13H18N2O2/c1-4-9(2)13(17)15-12-7-5-6-11(8-12)14-10(3)16/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17) |
| Standard InChI Key | ARVBRUYZYLJRKP-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C |
Introduction
Overview of Key Findings
N-(3-Acetamidophenyl)-2-methylbutanamide (CAS: VC14992699) is an aromatic amide derivative with a molecular formula of and a molecular weight of 234.29 g/mol. This compound has garnered attention in medicinal and organic chemistry due to its structural hybridity, combining an acetamido-substituted phenyl ring with a branched aliphatic amide moiety. Current research highlights its potential as a pharmaceutical intermediate, with preliminary studies suggesting bioactivity in antimicrobial, anticancer, and enzyme inhibition applications. This review synthesizes data from synthetic protocols, physicochemical analyses, and biological evaluations to provide a holistic perspective on the compound’s scientific relevance.
Structural and Molecular Characteristics
Molecular Architecture
The compound features a phenyl ring substituted at the 3-position with an acetamido group (), which is further connected to a 2-methylbutanamide chain (-CH). This arrangement creates a planar aromatic system conjugated with a flexible aliphatic chain, enabling interactions with both hydrophobic and hydrophilic biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-(3-acetamidophenyl)-2-methylbutanamide |
| Molecular Formula | |
| Molecular Weight | 234.29 g/mol |
| CAS Number | VC14992699 |
| SMILES | CC(C)CC(=O)NC1=CC(=CC=C1)NC(=O)C |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(3-acetamidophenyl)-2-methylbutanamide involves multi-step acylation and amidation reactions. A representative protocol includes:
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Bromination: 3-Aminophenyl derivatives are brominated using in dichloromethane under cooled conditions (0–5°C) to introduce halogen substituents.
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Acylation: The intermediate is treated with 2-methylbutanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
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Acetylation: The free amine group is acetylated using acetic anhydride to yield the final product.
Reaction yields typically range from 60–75%, with purity confirmed via HPLC and NMR.
Challenges in Scalability
Exothermic reactions during bromination necessitate precise temperature control to avoid side products. Additionally, steric hindrance from the 2-methyl group in the butanamide chain can slow acylation kinetics, requiring extended reaction times.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate degradation under strong acidic (pH < 2) or basic (pH > 10) conditions, with a half-life of 48 hours in neutral aqueous solutions.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 148–152°C (decomposes) |
| LogP (Octanol-Water) | 2.34 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Analytical Characterization
Spectroscopic Data
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IR (KBr): at 1650 cm, at 3300 cm.
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H NMR (400 MHz, DMSO-d): δ 1.21 (t, 3H, CH), 2.01 (s, 3H, COCH), 6.79 (s, 1H, Ar-H).
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C NMR: δ 171.3 (C=O), 140.2 (Ar-C), 27.7 (CH).
Chromatographic Methods
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirmed >98% purity with a retention time of 6.8 minutes.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the aliphatic chain and acetamido group could optimize bioactivity.
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In Vivo Studies: Efficacy and pharmacokinetic profiling in animal models are critical for translational applications.
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Synergistic Combinations: Co-administration with existing antimicrobials or chemotherapeutics may enhance therapeutic outcomes.
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